![molecular formula C10H8O4 B13320857 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one](/img/structure/B13320857.png)
4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10,13-Trioxatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-6-one: is a complex organic compound characterized by its unique tricyclic structureIts molecular formula is C10H8O4 , and it has a molecular weight of 192.17 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4,10,13-Trioxatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely be optimized for yield and purity, utilizing advanced equipment and stringent quality control measures. The exact methods can vary depending on the desired application and the scale of production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine:
In biological and medical research, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules could make it a candidate for drug development .
Industry:
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings .
Mecanismo De Acción
The mechanism of action for 4,10,13-Trioxatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-6-one involves its interaction with various molecular targets. These interactions can influence biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-one
- 6,7-Dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one
Uniqueness:
4,10,13-Trioxatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-6-one is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C10H8O4 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
2,3-dihydrofuro[2,3-g][1,4]benzodioxin-8-one |
InChI |
InChI=1S/C10H8O4/c11-7-5-14-8-4-10-9(3-6(7)8)12-1-2-13-10/h3-4H,1-2,5H2 |
Clave InChI |
REBFJBQECGTBBL-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=C3C(=O)COC3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13320778.png)
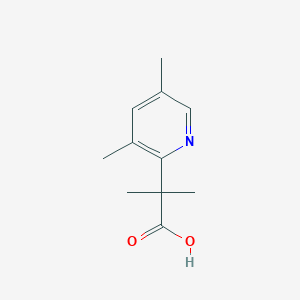


![N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13320796.png)
![3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid](/img/structure/B13320807.png)
![6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13320809.png)
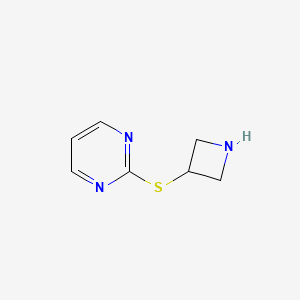
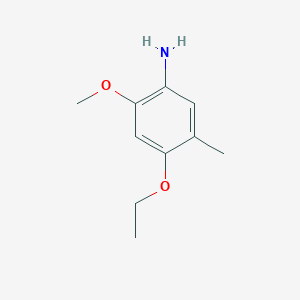
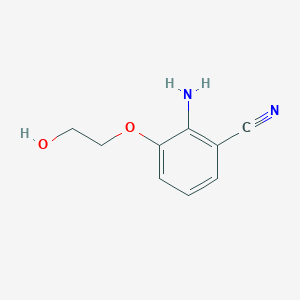
![6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13320818.png)

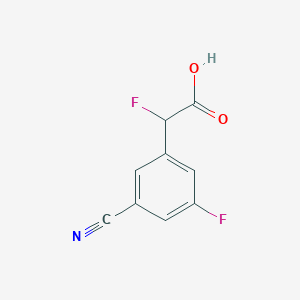
![2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320850.png)
